3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid
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Overview
Description
3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid is an organic compound that features both an ethoxycarbonylamino group and a fluorophenyl group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and ethyl glycinate hydrochloride.
Formation of Intermediate: The 4-fluorobenzaldehyde is reacted with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Carboxylation: The amine is then carboxylated using carbon dioxide under high pressure and temperature to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the reduction and carboxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can yield amines or alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted fluorophenyl derivatives.
Scientific Research Applications
3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interactions of fluorinated compounds with biological systems.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the ethoxycarbonylamino group can influence the compound’s solubility and stability. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropionic acid: Lacks the ethoxycarbonyl and fluorophenyl groups.
4-Fluorophenylalanine: Contains a fluorophenyl group but lacks the ethoxycarbonylamino group.
Ethyl 3-aminopropionate: Contains an ethoxycarbonyl group but lacks the fluorophenyl group.
Uniqueness
3-Ethoxycarbonylamino-3-(4-fluorophenyl)-propionic acid is unique due to the presence of both the ethoxycarbonylamino and fluorophenyl groups, which can confer specific chemical and biological properties not found in similar compounds. This combination can enhance its utility in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-(ethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-2-18-12(17)14-10(7-11(15)16)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLVLMFVVSKWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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